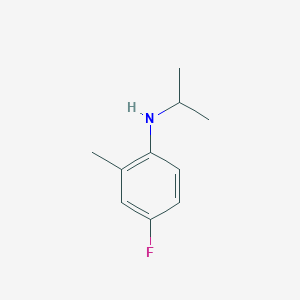

4-fluoro-2-methyl-N-(propan-2-yl)aniline

説明

Molecular Identity and Nomenclature

4-Fluoro-2-methyl-N-(propan-2-yl)aniline (CAS 117947-29-2) is a fluorinated aromatic amine with the molecular formula C₁₀H₁₄FN and a molecular weight of 167.22 g/mol . Its systematic IUPAC name, 4-fluoro-2-methyl-N-propan-2-ylaniline , reflects its substituent positions: a fluorine atom at the para-position (C4), a methyl group at the meta-position (C2), and an isopropyl group bonded to the nitrogen atom. Alternative names include 4-fluoro-N-isopropyl-2-methylaniline and 4-fluoro-2-methyl-N-(1-methylethyl)benzenamine .

The compound’s structural identity is further defined by its SMILES notation (CC1=C(C=CC(=C1)F)NC(C)C) and InChIKey (XVQHVNWXTDOLQR-UHFFFAOYSA-N), which encode its connectivity and stereochemical features.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 167.22 g/mol |

| IUPAC Name | 4-fluoro-2-methyl-N-propan-2-ylaniline |

| CAS Number | 117947-29-2 |

| SMILES | CC1=C(C=CC(=C1)F)NC(C)C |

Classification within Aniline Derivatives

This compound belongs to the tertiary aniline derivatives , characterized by a substituted amino group (-NHR, where R = isopropyl) attached to a fluorinated benzene ring. It is part of two subclasses:

- Fluorinated anilines : Compounds where fluorine atoms modify electronic properties, enhancing stability and directing reactivity in electrophilic substitution.

- Alkylated anilines : The isopropyl group introduces steric bulk, influencing solubility and intermolecular interactions.

Compared to simpler analogues like 4-fluoroaniline (C₆H₆FN), the methyl and isopropyl groups in this derivative reduce crystallinity, favoring liquid or oily states at room temperature. Its electronic profile is distinct from 2,4-difluoroaniline , where dual fluorine substituents increase electronegativity and alter resonance effects.

Historical Context of Fluorinated Anilines in Chemical Research

Fluorinated anilines emerged as critical intermediates in the late 19th century, following Henri Moissan’s isolation of elemental fluorine (1886). Early synthesis methods relied on hazardous reactions, such as the Finger reaction (halogen exchange using HF), which limited scalability. The development of hydrogen fluoride-mediated azide reductions in the 20th century (e.g., US Patent 4,145,364) enabled safer production of mono- and di-fluorinated anilines.

This compound gained prominence in the 1990s as a precursor for pharmaceutical intermediates and agrochemicals , leveraging fluorine’s ability to enhance bioavailability and metabolic stability. Modern applications exploit its role in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex heterocycles.

Significance in Contemporary Organic Chemistry

This compound exemplifies the strategic use of fluorine in drug design. Key applications include:

- Pharmaceutical synthesis : As a building block for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors , where the fluorine atom improves target binding through polar interactions.

- Materials science : Fluorinated anilines are incorporated into hole-transport materials (HTMs) for perovskite solar cells, where their electron-withdrawing effects optimize energy-level alignment.

- Agrochemicals : Derivatives serve as intermediates for herbicides and fungicides , exploiting fluorine’s resistance to oxidative degradation.

A comparative analysis of its reactivity highlights advantages over non-fluorinated analogues:

特性

IUPAC Name |

4-fluoro-2-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQHVNWXTDOLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245644 | |

| Record name | 4-Fluoro-2-methyl-N-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117947-29-2 | |

| Record name | 4-Fluoro-2-methyl-N-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117947-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methyl-N-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 4-fluoro-2-methyl-N-(propan-2-yl)aniline typically involves a two-step substitution reaction. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

4-fluoro-2-methyl-N-(propan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-fluoro-2-methyl-N-(propan-2-yl)aniline is with a molecular weight of approximately 183.23 g/mol. The compound features a fluorine atom at the para position relative to the amine group, which enhances its chemical reactivity and biological activity.

Pharmaceutical Applications

-

Precursor in Drug Synthesis :

- This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to biologically active derivatives.

- Notably, it has been used in the development of inhibitors targeting specific proteins involved in cancer pathways, such as PRMT5 inhibitors, which have shown promise in clinical trials for cancer therapy .

-

Biological Activity :

- Compounds with fluorinated aromatic amines often exhibit enhanced biological properties. The introduction of fluorine can improve pharmacokinetic properties such as solubility and metabolic stability.

Agrochemical Applications

- Herbicides and Pesticides :

- The compound is also explored for its potential use in agrochemicals, particularly as a building block for herbicides and pesticides. Its structural characteristics may contribute to the efficacy of these compounds against various pests and weeds.

Development of PRMT5 Inhibitors

A recent study highlighted the role of this compound as a precursor for synthesizing potent PRMT5 inhibitors. These inhibitors demonstrated significant selectivity and potency against cancer cell lines, showcasing the compound's potential in oncology .

Agrochemical Research

Research conducted on fluorinated anilines, including this compound, indicates promising results in developing new herbicides that target specific biochemical pathways in plants, leading to effective weed management strategies.

作用機序

The mechanism by which 4-fluoro-2-methyl-N-(propan-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers

2-Fluoro-4-methyl-N-(propan-2-yl)aniline

- CAS No.: Not explicitly provided, but referenced in .

- Molecular Formula : C₉H₁₁F₂N

- Molecular Weight : 171.19 g/mol

- Structural Difference : Fluorine and methyl groups are swapped (2-fluoro-4-methyl vs. 4-fluoro-2-methyl).

- Impact : Positional isomerism alters dipole moments and steric interactions. The para-methyl group in the target compound may reduce steric hindrance compared to the ortho-methyl in the isomer, affecting solubility and reaction kinetics .

2,4-Difluoro-N-(propan-2-yl)aniline

- CAS No.: Not explicitly provided ().

- Molecular Formula : C₉H₁₁F₂N

- Molecular Weight : 171.19 g/mol

- Structural Difference : Contains two fluorine atoms at C2 and C3.

- Impact: Increased electronegativity enhances deactivation of the aromatic ring, reducing reactivity in electrophilic substitutions. Boiling points and solubility in polar solvents are likely lower compared to the mono-fluorinated target compound .

Functional Group Variations

4-(Morpholin-4-yl)-N-(propan-2-yl)aniline

- CAS No.: 13143-61-8

- Molecular Formula : C₁₃H₂₀N₂O

- Molecular Weight : 220.31 g/mol

- Structural Difference: Replaces the fluorine atom with a morpholine ring (C₄H₈NO) at C4.

- Impact : The morpholine group introduces polarity and basicity, improving solubility in aqueous media. This modification is significant in pharmaceuticals, where enhanced bioavailability is desired .

N,N-Diisopropylaniline

- CAS No.: 4107-98-6

- Molecular Formula : C₁₂H₁₉N

- Molecular Weight : 177.29 g/mol

- Structural Difference : Two isopropyl groups attached to the nitrogen instead of one.

- Impact : Increased steric hindrance reduces nucleophilicity of the amine, making it less reactive in coupling reactions compared to the target compound. The higher molecular weight also affects volatility .

Bioactive Analogues

B7 (Sulfonamide Derivative)

- Structure: 4-Fluoro-2-methylbenzenesulfonamide with a morpholinosulfonyl aniline moiety ().

- Key Difference : Incorporates a sulfonamide group (-SO₂NH₂) and a complex sulfonyl-aniline side chain.

- Impact : The sulfonamide group enhances antiviral activity against PRRSV by inhibiting viral protein interactions. The target compound lacks this functionality, highlighting the importance of sulfonamide groups in antiviral design .

Atuveciclib Intermediate

- Structure : 4-Chloro-N-{3-[2-(methylsulfonyl)propan-2-yl]phenyl}-1,3,5-triazin-2-amine ().

- Key Difference : Triazine core with a methylsulfonyl-propan-2-yl substituent.

- Impact : The triazine ring enables π-stacking interactions in kinase inhibition, a feature absent in the target compound. This underscores the role of heterocyclic cores in medicinal chemistry .

Physico-Chemical Property Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility Trends |

|---|---|---|---|---|

| This compound | 167.22 | 4-F, 2-CH₃, -NH-(CH(CH₃)₂) | Not reported | Moderate (nonpolar solvents) |

| 2-Fluoro-4-methyl-N-(propan-2-yl)aniline | 171.19 | 2-F, 4-CH₃, -NH-(CH(CH₃)₂) | Not reported | Similar to target |

| 2,4-Difluoro-N-(propan-2-yl)aniline | 171.19 | 2-F, 4-F, -NH-(CH(CH₃)₂) | Not reported | Lower in polar solvents |

| 4-(Morpholin-4-yl)-N-(propan-2-yl)aniline | 220.31 | 4-Morpholine, -NH-(CH(CH₃)₂) | Not reported | Higher in polar solvents |

生物活性

4-Fluoro-2-methyl-N-(propan-2-yl)aniline is an aromatic amine compound characterized by the presence of a fluorine atom and an isopropyl substituent. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H14FN

- Molecular Weight : 167.23 g/mol

- CAS Number : [41762215]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular processes, including:

- Enzyme Modulation : The compound may influence enzyme activity involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Interaction : It can bind to various receptors, modulating signal transduction pathways that are critical for physiological responses.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit enhanced biological properties. Specifically, this compound has been studied for its antimicrobial properties and potential anticancer activity.

Antimicrobial Activity

Studies suggest that this compound may possess significant antimicrobial effects against various bacteria and fungi. The presence of fluorine enhances the lipophilicity and permeability of the compound, which can improve its efficacy against microbial pathogens.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of 4-fluoro-anilines exhibited increased potency against resistant strains of bacteria compared to their non-fluorinated analogs. The results indicated a correlation between the fluorine substitution and enhanced antimicrobial activity.

- Anticancer Activity : Research on similar compounds has shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compounds displayed IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, indicating superior efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H14FN |

| Molecular Weight | 167.23 g/mol |

| CAS Number | 41762215 |

| Antimicrobial Activity | Effective against bacteria |

| Anticancer IC50 (MCF-7) | < 10 μM |

| Anticancer IC50 (MDA-MB-231) | < 12 μM |

Q & A

Basic: What are the recommended synthetic routes for 4-fluoro-2-methyl-N-(propan-2-yl)aniline, and how can reaction yields be optimized?

Methodological Answer:

- Route 1 (N-Alkylation): React 4-fluoro-2-methylaniline with 2-bromopropane in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours. Monitor progress via TLC (hexane:EtOAc = 4:1). Purify via column chromatography (silica gel, gradient elution). Typical yields: 60–75% .

- Route 2 (Buchwald-Hartwig Amination): Use a palladium catalyst (e.g., Pd(OAc)₂/XPhos) with 4-fluoro-2-methylbromobenzene and isopropylamine. Optimize ligand-to-metal ratios to suppress side products (e.g., diarylation). Yields: 70–85% under inert conditions .

- Yield Optimization:

- Use Schlenk-line techniques to exclude moisture/oxygen.

- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 mins at 120°C).

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z 196.13 (C₁₀H₁₅FN).

- FT-IR: Detect N–H stretching (~3400 cm⁻¹) and C–F bonds (~1220 cm⁻¹).

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (Ar/N₂) at -20°C to prevent oxidation and photodegradation. Avoid exposure to moisture .

- Safety: Use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, administer oxygen and seek medical attention immediately .

Advanced: How do electronic effects of the fluorine and methyl substituents influence the compound’s reactivity in electrophilic substitution?

Methodological Answer:

- Substituent Effects:

- Fluorine (-F): Strongly electron-withdrawing (-I effect), meta-directing. Reduces electron density on the aromatic ring, slowing electrophilic attacks.

- Methyl (-CH₃): Electron-donating (+I effect), ortho/para-directing. Competes with fluorine’s directing effects, leading to regioselectivity challenges.

- Experimental Design:

| Substituent | σ (Hammett Constant) | Observed Reactivity Trend |

|---|---|---|

| -F | +0.43 | Decreased ring activation |

| -CH₃ | -0.17 | Increased ortho/para attack |

Advanced: What role does this compound play in designing liquid crystals or OLED materials?

Methodological Answer:

- Liquid Crystals: The fluorine atom enhances dipole interactions and reduces melting points, aiding mesophase formation. The isopropyl group introduces steric bulk, stabilizing smectic phases .

- OLEDs: Fluorinated anilines act as electron-transport layers. Synthesize derivatives with boronate esters (e.g., Suzuki coupling) to tune HOMO/LUMO levels. Measure electroluminescence efficiency via PL spectroscopy .

Advanced: How can computational chemistry predict the compound’s behavior in catalytic systems (e.g., asymmetric catalysis)?

Methodological Answer:

- DFT Studies: Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs). Fluorine’s electronegativity lowers LUMO energy, enhancing electrophilic catalyst interactions .

- Docking Simulations: Model interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to predict enantioselectivity in asymmetric aminations .

Advanced: What contradictions exist in reported data on fluorinated anilines, and how can they be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。